11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one
Description
11-Methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one (hereafter referred to as 11-methyl-BBI) is a polycyclic aromatic heterocyclic compound featuring a fused benzimidazole-isoquinolinone backbone. The molecule is structurally characterized by a planar aromatic core with a methyl substituent at the 11-position (Figure 1). This substitution introduces steric and electronic modifications to the parent benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one (BBI) scaffold, which is widely studied for its optoelectronic and biological properties .
The BBI skeleton serves as a versatile platform for designing multifunctional materials and bioactive molecules due to its rigid π-conjugated system and capacity for substituent-driven modulation. The methyl group at position 11 likely influences solubility, aggregation behavior, and intermolecular interactions compared to unsubstituted or differently substituted derivatives.
Properties
IUPAC Name |
6-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O/c1-11-8-9-16-15(10-11)20-18-13-6-2-4-12-5-3-7-14(17(12)13)19(22)21(16)18/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJNQOWYQBLHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987299 | |
| Record name | 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67920-93-8 | |
| Record name | 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one typically involves the fusion of benzimidazole and isoquinoline moieties. One of the common synthetic routes includes the use of metal reagents or catalysts to facilitate the formation of the heterocyclic structure . The reaction conditions often require high temperatures and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such complex heterocycles generally involves scalable processes that can be adapted from laboratory-scale reactions. These methods prioritize cost-effectiveness, product selectivity, and purity, often incorporating green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an aryl hydrocarbon receptor (AhR) agonist, binding to the receptor and inducing its nuclear translocation. This interaction can lead to the modulation of gene expression and various cellular responses .
Comparison with Similar Compounds
Table 1: Photophysical Properties of Selected BBI Derivatives
| Compound | λem (nm) | ΔEST (eV) | Quantum Yield | Key Feature |
|---|---|---|---|---|
| 10,11-2TPA-BBI | 550–650 | <0.3 | 0.45 | TADF, MCL, AIE |
| MBIQO | ~550 | N/A | 0.60 | High absorption |
| BN Fluorophore | 480–520 | N/A | 0.75 | Two-photon imaging |
Biological Activity
11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one is a complex heterocyclic compound with significant potential in biological applications. Its molecular formula is , and it has a molecular weight of . The compound is characterized by a polycyclic structure that includes fused rings of benzene, imidazole, and isoquinoline .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, it has been identified as an aryl hydrocarbon receptor (AhR) agonist. This interaction can lead to the modulation of gene expression and various cellular responses, which are crucial in processes such as cell proliferation and differentiation .
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties , particularly against human cancer cell lines. For instance, derivatives of benzo[4,5]imidazo compounds have shown significant inhibitory effects on epidermal growth factor receptor (EGFR) , which is often overexpressed in various cancers. In vitro tests indicated that these compounds exhibited marked anti-proliferative activities against high EGFR-expressing cell lines like HeLa while showing minimal toxicity to normal cells .
Case Study: EGFR Inhibition
In a comparative analysis involving several benzo[4,5]imidazo derivatives:
- Compound D04 demonstrated significant antitumor activity against HeLa cells.
- The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) that was substantially lower than that observed for HepG2 cells (low EGFR expression) .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor . For example, it has shown promising results in inhibiting α-glucosidase activity in vitro. The structure-activity relationship (SAR) studies indicated that specific substituents on the molecule significantly influence its inhibitory potency .
Summary of Biological Activities
| Activity Type | Target | Effect | IC50 Value |
|---|---|---|---|
| Antitumor | HeLa cells (EGFR high) | Significant inhibition | Low (exact value varies) |
| Antitumor | HepG2 cells (EGFR low) | Minimal inhibition | High |
| Enzyme Inhibition | α-glucosidase | Potent inhibition | 50.0 ± 0.12 µM |
Synthesis and Characterization
The synthesis of this compound typically involves the fusion of benzimidazole and isoquinoline moieties. Various methods have been employed to optimize yield and purity while adhering to green chemistry principles .
Synthetic Routes
Several synthetic pathways have been explored:
- Metal-Catalyzed Reactions : Utilizing metal reagents to facilitate the formation of the heterocyclic structure.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can modify the compound's biological properties.
Q & A
Q. What are the optimal synthetic routes for 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one and its derivatives?
- Methodological Answer : Electrochemical and photocatalytic methods are prominent for synthesizing this scaffold. For example, Mn-catalyzed electrochemical cascade cyclization enables efficient synthesis under oxidant-free conditions. Key parameters include using carbon cloth/Ni electrodes, Mn(OAc)₃·2H₂O catalyst, and MeCN/HOAc solvent (3:1 v/v), achieving ~75% yield . Photocatalytic methods using visible light and N-methacryloyl precursors with radical precursors (e.g., CH₂CN, CF₃) also yield derivatives in 65–92% efficiency under mild conditions .
Q. How can the crystal structure of this compound be resolved using X-ray powder diffraction?
- Methodological Answer : Rietveld refinement combined with energy minimization is effective. For example, synchrotron powder data and rigid-body refinement in space group Pna2₁ (Z = 4) resolved planar molecular geometry and hydrogen-bond networks (O–H⋯O/N). Lattice parameters (a = 13.2759 Å, b = 20.9561 Å, c = 4.7798 Å) were determined, with intramolecular degrees of freedom refined iteratively .
Q. What spectroscopic techniques are suitable for characterizing its derivatives?
- Methodological Answer : ¹H/¹³C NMR, FT-IR, and mass spectrometry are standard. For example, ¹³C NMR (DMSO-d₆) shows carbonyl (δ 160–170 ppm) and aromatic carbons (δ 115–143 ppm), while IR confirms C=O stretches (~1690 cm⁻¹) . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas.
Advanced Research Questions
Q. How do substituents influence the fluorescence properties of this compound?
- Methodological Answer : Substituents alter intramolecular charge transfer (ICT) and solvent interactions. Methoxy or hydroxy groups enhance fluorescence quantum yield via electron-donating effects, while electron-withdrawing groups (e.g., nitro) reduce it. Solvent polarity and protic environments (e.g., methanol) induce fluorescence quenching via H-bonding with carbonyl groups . For instance, interaction with 1,3-dihydroxybenzene quenches emission by 60–80% .
Q. What is the mechanistic basis for its role in CYP3A enzyme inhibition?
- Methodological Answer : The benzimidazole "head group" (Scheme 1A) stabilizes the compound in the CYP3A active cavity, facilitating oxidative reactions. Molecular docking and mutagenesis studies show that π-π stacking between the benzene ring and heme propionate residues is critical. Fluorescence-based assays (e.g., iPrBN derivatives) confirm competitive inhibition with Kᵢ values in the nanomolar range .
Q. How do structural modifications enhance cytotoxicity in cancer cell lines?
- Methodological Answer : Para-substituted aryl groups (e.g., 4-CN, 4-F) modulate DNA intercalation via π-electron density changes. For example, 4-CN−Ar−BBI shows strong binding to DNA (UV-Vis hypochromism >40%) and IC₅₀ values of 3.675 μM (MCF-7) and 7.370 μM (HeLa). Suzuki-Miyaura cross-coupling (70°C, 5 h, K₂CO₃) optimizes synthesis of these derivatives .
Q. What experimental strategies address contradictions in T-cell differentiation outcomes mediated by AHR activation?
- Methodological Answer : Dose-response studies in murine models reveal that high doses of 11-Cl-BBQ (a derivative) induce Foxp3⁺ Treg cells via IL-10 production, while low doses favor Th17 differentiation. Flow cytometry and cytokine profiling (ELISA) are used to quantify IL-10/IL-17 ratios, clarifying ligand-specific effects on CD4⁺ T cells .
Methodological Considerations
Q. How to optimize reaction conditions for radical cascade cyclization?
- Key Parameters :
- Catalyst : Mn(OAc)₃·2H₂O (5 mol%) for electrochemical synthesis .
- Electrodes : Carbon cloth (anode) and Ni (cathode) maximize current efficiency.
- Solvent : MeCN/HOAc (3:1) balances proton availability and dielectric constant.
- Temperature : 60–80°C minimizes side reactions .
Q. What controls are essential for validating fluorescence-based enzyme assays?
- Quality Checks :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
